N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide
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Overview
Description
N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide is a complex organic compound that features a biphenyl group, a phenylalanine derivative, and a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide typically involves multiple steps, including the formation of biphenyl intermediates and the coupling of these intermediates with phenylalanine derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenyl-N,N-bis(4-phenyl-m-tolylamino)phenyl biphenyl-4,4-diamine: Similar in structure but with different functional groups.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Another biphenyl derivative with distinct electronic properties.
Uniqueness
N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C35H29N3O3 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-benzamido-N-[1-oxo-3-phenyl-1-(4-phenylanilino)propan-2-yl]benzamide |
InChI |
InChI=1S/C35H29N3O3/c39-33(28-16-8-3-9-17-28)37-31-19-11-10-18-30(31)34(40)38-32(24-25-12-4-1-5-13-25)35(41)36-29-22-20-27(21-23-29)26-14-6-2-7-15-26/h1-23,32H,24H2,(H,36,41)(H,37,39)(H,38,40) |
InChI Key |
QNRBAKIWTNQEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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